

Technical Guide: 2-(Azido-PEG2-amido)-1,3propanediol (CAS 1398044-52-4)

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Compound of Interest		
Compound Name:	2-(Azido-PEG2-amido)-1,3- propandiol	
Cat. No.:	B604947	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azido-PEG2-amido)-1,3-propanediol is a heterobifunctional, polyethylene glycol (PEG)-based linker molecule designed for applications in bioconjugation, drug delivery, and the synthesis of complex biomolecules. It is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety.[1][2][3][4]

This molecule, identified by CAS number 1398044-52-4, incorporates three key functional elements:

- An azide group (N₃), which serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]
- A short diethylene glycol (PEG2) spacer, which enhances aqueous solubility and provides conformational flexibility to the linked molecules.[6][7]
- A 1,3-propanediol moiety, derived from serinol, which provides two primary hydroxyl groups available for further chemical modification or to improve the molecule's overall hydrophilicity.



This guide provides a comprehensive overview of the technical data, synthesis, and experimental applications of 2-(Azido-PEG2-amido)-1,3-propanediol.

Physicochemical and Structural Data

While detailed experimental data such as melting point, boiling point, and specific solubility values are not widely published, the fundamental properties have been reported by various suppliers. This information is summarized in the table below.

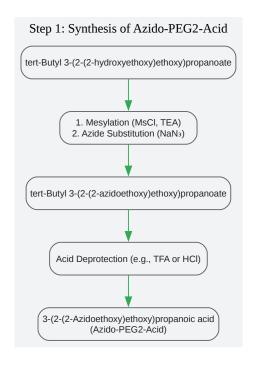
Property	Value	Source(s)
CAS Number	1398044-52-4	[5][8][9]
Molecular Formula	C10H20N4O5	[5][9]
Molecular Weight	276.29 g/mol	[9]
Purity	Typically ≥95%	[7]
SMILES	O=C(NC(CO)CO)CCOCCOCC N=[N+]=[N-]	[5][6]
Appearance	Varies; often a solid or oil	N/A
Storage Conditions	Store at -20°C, protect from light	[6]

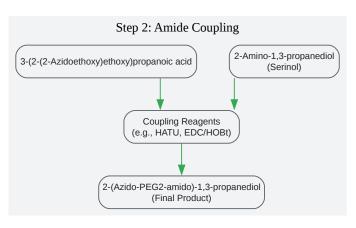
Note: Specific properties like appearance and exact purity should be confirmed with the Certificate of Analysis from the supplier.

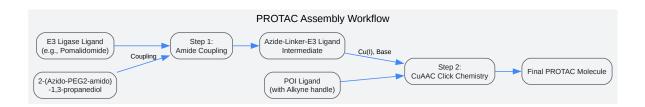
Proposed Synthesis Pathway

A definitive, peer-reviewed synthesis protocol for 2-(Azido-PEG2-amido)-1,3-propanediol has not been identified in the public literature. However, based on its chemical structure, a plausible and logical synthetic route involves two key steps: the synthesis of an azido-PEG2-carboxylic acid intermediate, followed by its amide coupling with 2-amino-1,3-propanediol (serinol).

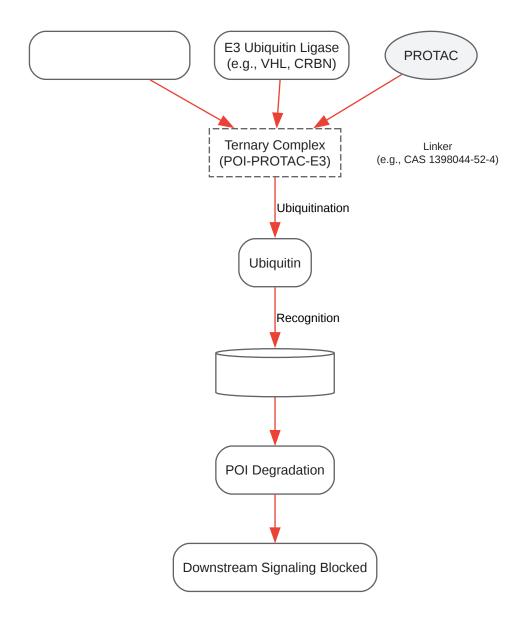












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